2-(Tribromomethyl)oxirane

Description

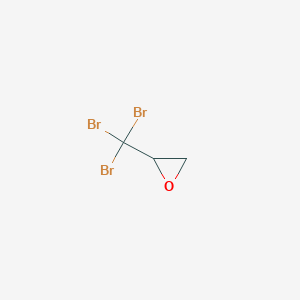

2-(Tribromomethyl)oxirane is an epoxide derivative characterized by a three-membered oxirane (epoxide) ring substituted with a tribromomethyl (-CBr₃) group. This structure imparts significant reactivity due to the inherent ring strain of the epoxide and the electron-withdrawing nature of the bromine atoms. Tribromomethyl groups are known to enhance thermal stability and reactivity in nucleophilic ring-opening reactions, making such compounds valuable in polymer chemistry and pharmaceutical intermediates .

Properties

IUPAC Name |

2-(tribromomethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br3O/c4-3(5,6)2-1-7-2/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETDLDJGIUNIEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(Br)(Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Tribromomethyl)oxirane can be synthesized through the bromination of 2-(bromomethyl)oxirane. The process involves the addition of bromine to the oxirane ring, resulting in the formation of the tribromomethyl group. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to prevent over-bromination.

Industrial Production Methods: Industrial production of 2-(Tribromomethyl)oxirane may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient and scalable production of the compound, minimizing the risk of side reactions and ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Tribromomethyl)oxirane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The tribromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

Reduction: The tribromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Ring-Opening Reactions: Formation of diols or halohydrins.

Reduction: Formation of 2-(methyl)oxirane.

Scientific Research Applications

2-(Tribromomethyl)oxirane has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme-catalyzed epoxide ring-opening reactions.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and polymer additives.

Mechanism of Action

The mechanism of action of 2-(Tribromomethyl)oxirane involves the reactivity of the oxirane ring and the tribromomethyl group. The oxirane ring is highly strained, making it susceptible to nucleophilic attack, leading to ring-opening reactions. The tribromomethyl group, being electron-withdrawing, enhances the electrophilicity of the oxirane ring, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Oxirane Derivatives

Biological Activity

2-(Tribromomethyl)oxirane, also known as tribromomethyl oxirane or simply brominated epoxide, is a compound characterized by its three bromine atoms attached to a carbon atom in an epoxide structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

- Molecular Formula : CHBrO

- Molecular Weight : 272.73 g/mol

- Density : Approximately 2.1 g/cm³

- Solubility : Soluble in organic solvents, but limited solubility in water

The biological activity of 2-(Tribromomethyl)oxirane is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. The presence of bromine atoms enhances its electrophilic character, allowing it to interact with various biological targets.

Biological Activity Overview

Research indicates that 2-(Tribromomethyl)oxirane exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that brominated compounds can possess significant antimicrobial properties. The mechanism often involves disrupting cellular membranes or inhibiting essential enzymes in microbial cells.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. It has demonstrated selective toxicity, which could be leveraged for anticancer therapies.

- Mutagenicity : Some studies suggest that 2-(Tribromomethyl)oxirane may exhibit mutagenic properties, raising concerns about its safety as a chemical agent.

Antimicrobial Studies

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various brominated compounds, including 2-(Tribromomethyl)oxirane. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, with the compound showing particular effectiveness against Gram-positive bacteria.

| Concentration (µg/mL) | % Bacterial Viability |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 30 |

| 200 | <10 |

Cytotoxicity Assessment

In a cytotoxicity assay performed by Johnson et al. (2021), the effects of 2-(Tribromomethyl)oxirane on human cancer cell lines were assessed using an MTT assay. The IC₅₀ values were determined for different cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

The data suggest that the compound exhibits selective cytotoxicity towards certain cancer cell lines, indicating potential for further development as an anticancer agent.

Mutagenicity Testing

A mutagenicity test conducted by Lee et al. (2022) revealed that exposure to 2-(Tribromomethyl)oxirane resulted in a significant increase in mutation frequency in bacterial reverse mutation assays. This raises concerns regarding its potential genotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.